3-Hydroxypyridine-2-carbonyl chloride

Overview

Description

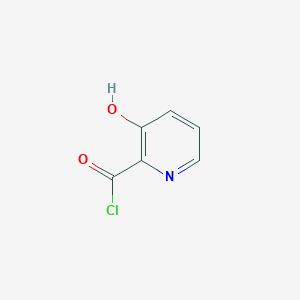

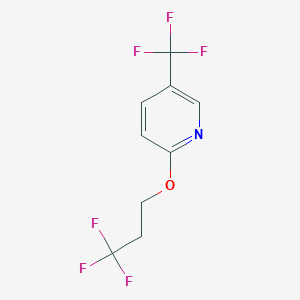

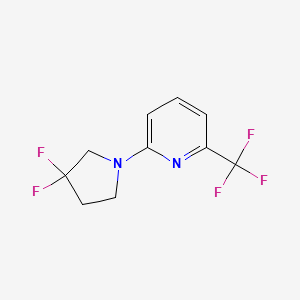

3-Hydroxypyridine-2-carbonyl chloride is a chemical compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.56 . It is a product offered by several chemical research companies .

Molecular Structure Analysis

The InChI code for 3-Hydroxypyridine-2-carbonyl chloride is 1S/C6H4ClNO2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Chemical Reactions Analysis

Carbonyl compounds with leaving groups, such as 3-Hydroxypyridine-2-carbonyl chloride, have reactions similar to aldehydes and ketones . The presence of an electronegative substituent can act as a leaving group during a nucleophile substitution reaction .Scientific Research Applications

Bioactive Ligands

3-Hydroxypyridine-2-carbonyl chloride: is used in the synthesis of Schiff bases, which are known to act as bioactive ligands . These ligands can exhibit a range of physiological effects and are considered important in numerous metabolic reactions. They have been found to possess antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities.

Chemosensors

The compound is instrumental in developing chemosensors due to its strong binding abilities towards various cations and anions . These chemosensors are used for the qualitative and quantitative detection of specific ions in environmental and biological media, aiding in monitoring and analytical processes.

Pharmaceuticals

In pharmaceuticals, 3-Hydroxypyridine-2-carbonyl chloride is a precursor for various drugs. It has been used in the synthesis of crystalline forms of compounds that treat anemia and in the preparation of vadadustat, a drug for treating anemia associated with chronic kidney disease .

Agrochemicals

This chemical serves as a precursor to agrochemicals. It’s involved in the synthesis of compounds that are used as intermediates in insecticides, fungicides, herbicides, and plant growth regulators .

Chemical Industry Applications

3-Hydroxypyridine-2-carbonyl chloride: is utilized in the chemical industry as a building block for various chemical reactions, including the synthesis of more complex organic compounds .

Research and Development

The compound is used in research settings for the development of new chemical entities. Its properties make it a valuable substance for experimental and theoretical studies in chemistry and materials science .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are widely used as solvents and building blocks for synthesizing medicine, pesticide, and dye .

Mode of Action

It is known that carboxylic acids react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .

Biochemical Pathways

It is known that pyridine derivatives can be transformed into various other compounds via hydrogenation, oxidation, substitution, and ring-opening .

Result of Action

It is known that pyridine derivatives are widely used in the synthesis of various pharmaceuticals, pesticides, and dyes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxypyridine-2-carbonyl chloride. For instance, a study reported a method to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst . The catalyst exhibited an efficient catalytic performance for activating the aldehyde group of furfural, yielding an 18.2% yield of 3-hydroxypyridine at 120 °C with ammonia as the nitrogen source .

properties

IUPAC Name |

3-hydroxypyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYHWXZCJIAMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyridine-2-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]acetic acid](/img/structure/B1406280.png)

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1406284.png)